
Methyl 3-(4-fluorophenyl)-2,2-dimethylpropanoate
Overview
Description
Methyl 3-(4-fluorophenyl)-2,2-dimethylpropanoate is a fluorinated ester derivative characterized by a 4-fluorophenyl group attached to a branched propanoate backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(4-fluorophenyl)-2,2-dimethylpropanoate typically involves the esterification of 3-(4-fluorophenyl)-2,2-dimethylpropanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(4-fluorophenyl)-2,2-dimethylpropanoate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the fluorine atom.
Major Products Formed
Oxidation: 3-(4-fluorophenyl)-2,2-dimethylpropanoic acid.
Reduction: 3-(4-fluorophenyl)-2,2-dimethylpropanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of methyl 3-(4-fluorophenyl)-2,2-dimethylpropanoate as an inhibitor of histone deacetylases (HDACs), which are crucial targets in cancer therapy. Compounds structurally related to this ester have shown promising antiproliferative effects against various cancer cell lines. For instance, derivatives of methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate were synthesized and demonstrated significant activity against colon cancer cells, suggesting that modifications to the structure could enhance efficacy against other types of cancer as well .
Diabetes Treatment
The compound has also been explored for its potential in treating diabetes. Research indicates that similar compounds exhibit inhibitory activity against sodium-dependent glucose transporters (SGLTs), which play a critical role in glucose reabsorption in the kidneys and intestines. This inhibition can help manage blood sugar levels in diabetic patients, making this compound a candidate for further investigation in diabetes therapeutics .
Polymer Chemistry
This compound can serve as a monomer in polymer synthesis. Its unique structure allows it to participate in various polymerization reactions, yielding materials with tailored properties for specific applications. For example, its incorporation into copolymers can enhance thermal stability and mechanical strength, making it suitable for advanced material applications .
Synthesis of Complex Molecules
The compound is also utilized as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical transformations enables chemists to create a wide range of derivatives that may possess novel biological activities or material properties .
Case Study 1: Anticancer Research
A study conducted by El Rayes et al. synthesized a series of compounds based on methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate and evaluated their HDAC inhibitory activity. The results indicated that these compounds exhibited lower IC50 values compared to standard chemotherapeutic agents like doxorubicin, suggesting their potential as new anticancer drugs .
Case Study 2: Diabetes Management
In another investigation focusing on SGLT inhibitors, compounds similar to this compound were shown to effectively lower blood glucose levels in diabetic models. These findings support the hypothesis that structural modifications can lead to improved therapeutic profiles for managing diabetes-related complications .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of Methyl 3-(4-fluorophenyl)-2,2-dimethylpropanoate depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism can vary based on the context of its use and the specific biological target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethyl 3-(4-Fluorophenyl)-2,2-Dimethylpropanoate
- Structural Difference : The ethyl ester variant replaces the methyl ester group with an ethyl chain.
- Impact on Properties : Ethyl esters generally exhibit slightly lower polarity and higher lipophilicity compared to methyl esters, which may enhance membrane permeability in biological systems.
- Synthetic Relevance : Ethyl esters are often intermediates in prodrug design, as seen in analogs like Canagliflozin impurity E, where ester groups influence metabolic stability .
- Similarity Score : 0.88 (based on structural and functional group alignment) .
Methyl 2-(4-Fluorophenyl)acetate
- Structural Difference: Lacks the dimethylpropanoate backbone; instead, it features a simpler acetate group.
- Biological Activity : Similar fluorophenyl-containing acetates have demonstrated anti-inflammatory and antiproliferative activities in preclinical studies .
- Similarity Score : 0.91 .
Methyl 3-(4-Chlorophenyl)-2,2-Dimethylpropanoate
- Structural Difference : Substitution of fluorine with chlorine at the para position of the phenyl ring.
- Electronic Effects : Chlorine’s stronger electron-withdrawing nature may alter electronic distribution, affecting binding affinity in target interactions.
- Synthesis: Prepared via esterification of 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate with acetic anhydride, as described in –3.
- Antiproliferative Activity: Chlorinated analogs show notable activity against cancer cell lines, with IC₅₀ values in the micromolar range .
Methyl 3-(4-Bromophenyl)-2,2-Dimethylpropanoate
- Structural Difference : Bromine substituent instead of fluorine.
- Applications: Brominated analogs are intermediates in Suzuki-Miyaura coupling reactions for synthesizing biaryl compounds. For example, methyl 3-(4-bromo-2-cyanophenoxy)-2,2-dimethylpropanoate is used in cross-coupling reactions to generate heterocyclic scaffolds .
- NMR Data : ¹H NMR signals for brominated analogs appear at δ 4.23–3.44 ppm, reflecting the electronic environment of substituents .
Methyl 3-(4-Fluorophenyl)prop-2-ynoate
- Structural Difference: Replaces the dimethylpropanoate group with a propiolate (alkyne-containing ester).
- Reactivity : The alkyne moiety enables click chemistry applications, such as Huisgen cycloaddition, for bioconjugation or polymer synthesis.
- Synonyms: Includes "methyl 4-fluorophenylpropiolate" and "3-(4-fluorophenyl)propiolic acid methyl ester" .
Biological Activity
4-(2,6-Difluorophenyl)-5-methylthiazol-2-ylamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including anticancer, antimicrobial, and anti-inflammatory effects, supported by data from recent studies.
Chemical Structure
The compound is characterized by a thiazole ring substituted with a difluorophenyl and a methyl group. This structural configuration is crucial for its interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazole derivatives, including 4-(2,6-Difluorophenyl)-5-methylthiazol-2-ylamine. For instance, a study demonstrated that thiazole derivatives exhibited significant antiproliferative effects against various cancer cell lines, including HepG2 and MCF-7. The IC50 values for these compounds ranged from 5.10 to 22.08 µM, indicating their effectiveness compared to standard treatments like doxorubicin .
Table 1: Anticancer Activity of Thiazole Derivatives
Antimicrobial Activity
Thiazole derivatives have shown promising antimicrobial properties against various pathogens. Research indicates that compounds with similar structural motifs can inhibit the growth of bacteria and fungi. For instance, studies on related thiazole compounds demonstrated effective antifungal activity against Candida albicans and Aspergillus species .
Table 2: Antimicrobial Activity of Thiazole Derivatives
Compound | Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|---|
Thiazole Derivative A | Candida albicans | <10 µg/mL | |
Thiazole Derivative B | Aspergillus spp. | <20 µg/mL |
Anti-inflammatory Activity
The anti-inflammatory properties of thiazole derivatives have also been investigated. These compounds can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-1β, which are critical in inflammatory pathways. The dual inhibition of p38 MAPK and PDE4 has been noted as a significant mechanism through which these compounds exert their anti-inflammatory effects .
Case Studies
Several case studies have explored the therapeutic applications of thiazole derivatives:
- Case Study on Cancer Treatment : A clinical trial evaluated the efficacy of a thiazole derivative in patients with advanced liver cancer, showing improved survival rates compared to standard therapies.
- Case Study on Infection Control : A study highlighted the use of thiazole compounds in treating resistant bacterial infections, demonstrating a reduction in infection rates in treated populations.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of thiazole derivatives. Modifications to the thiazole ring and substitution patterns significantly influence their efficacy against cancer and microbial infections .
Table 3: Structure-Activity Relationships
Modification | Biological Activity Impact |
---|---|
Substituting methyl with ethyl group | Increased anticancer activity |
Adding halogens to phenyl ring | Enhanced antimicrobial properties |
Properties
IUPAC Name |
methyl 3-(4-fluorophenyl)-2,2-dimethylpropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FO2/c1-12(2,11(14)15-3)8-9-4-6-10(13)7-5-9/h4-7H,8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYOBODQRZRXUME-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=CC=C(C=C1)F)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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